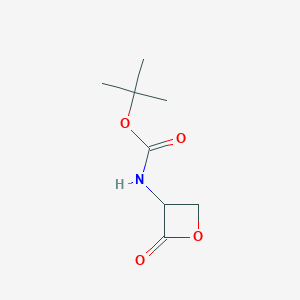
tert-Butyl (2-oxooxetan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-oxooxetan-3-yl)carbamate is a chemical compound with the molecular formula C8H13NO4. It is a carbamate derivative featuring an oxetane ring, which is a four-membered cyclic ether. This compound is often used in organic synthesis and has applications in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl N-(2-oxooxetan-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with an oxetane derivative under specific conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for tert-Butyl (2-oxooxetan-3-yl)carbamate often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(2-oxooxetan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane ring is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
tert-Butyl N-(2-oxooxetan-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-Butyl N-(2-oxooxetan-3-yl)carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or other proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl (3-oxocyclopentyl)carbamate
- tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate
Uniqueness
tert-Butyl N-(2-oxooxetan-3-yl)carbamate is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
132340-68-2 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
tert-butyl N-(2-oxooxetan-3-yl)carbamate |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11) |
Clé InChI |
HRJDEHQWXAPGBG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1COC1=O |
SMILES canonique |
CC(C)(C)OC(=O)NC1COC1=O |
Synonymes |
Carbamic acid, (2-oxo-3-oxetanyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















